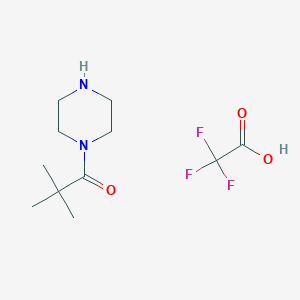
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research. It is a derivative of piperazine, a heterocyclic compound that has been widely used in the synthesis of pharmaceutical drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study outlines the synthesis of quinolone derivatives, including compounds with piperazine substituents, demonstrating improved antibacterial properties. The specific structure-activity relationships in these compounds highlight the significance of piperazine derivatives in enhancing antibacterial potency without adverse drug interactions. This research underscores the potential of piperazine-containing compounds in developing new antibiotics (Miyamoto et al., 1990).
Chemical Reaction Mechanisms
Another study investigates the effects of trifluoroacetic acid (TFA) on hydrogen atom transfer reactions from various alkanediamines and piperazines. The findings reveal the significant deactivation of α-C-H bonds upon nitrogen protonation and highlight the role of solvent hydrogen bonding in modulating reaction outcomes. This research offers insights into the chemical properties and reactivity of piperazines in the presence of TFA, contributing to the understanding of reaction mechanisms in organic chemistry (Milan et al., 2014).
Neuroprotective Therapeutic Approaches
Research on dimethyl-carbamic acid derivatives, including those with piperazine attachments, has shown promising neuroprotective effects. These compounds exhibit multi-target therapeutic actions, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's. The study provides a foundation for exploring piperazine derivatives as novel therapeutic agents for neuroprotection (Lecanu et al., 2010).
Agricultural Chemical Development
The synthesis of novel dimethylpyrazole and piperazine-containing triazole derivatives has been explored for their potential fungicidal and herbicidal activities. These compounds exhibit significant activity against plant pathogens, highlighting the role of piperazine derivatives in developing new agrochemicals. This research points to the importance of structural diversity in enhancing the biological activity of agricultural chemicals (Wang et al., 2017).
Material Science and Polymer Synthesis
Studies on the synthesis of polyamides containing theophylline and thymine, where piperazine is utilized in the polymer backbone, demonstrate the versatility of piperazine derivatives in material science. These polyamides show varied solubility and molecular weight characteristics, underscoring the potential of piperazine-based compounds in designing new materials and polymers (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2HF3O2/c1-9(2,3)8(12)11-6-4-10-5-7-11;3-2(4,5)1(6)7/h10H,4-7H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADGSAIBBNOSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

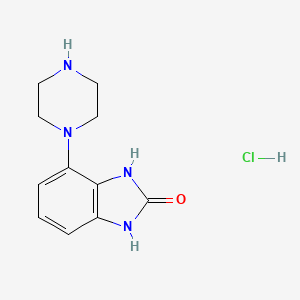
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
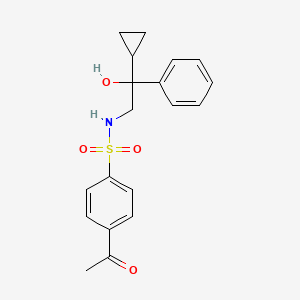
![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)

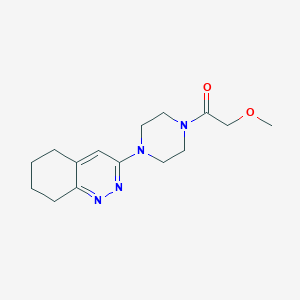
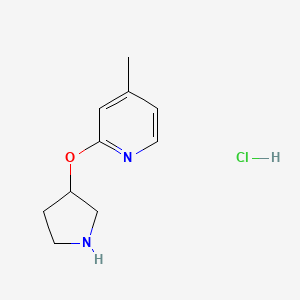

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)